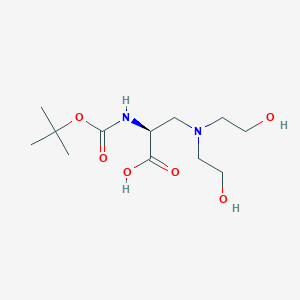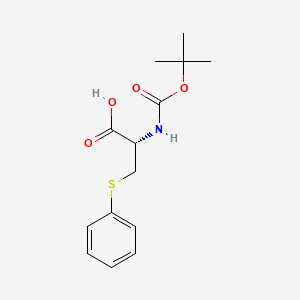
Boc-(S)-phenyl-D-Cys
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(S)-phenyl-D-Cys, also known as tert-butoxycarbonyl-(S)-phenyl-D-cysteine, is a derivative of cysteine, an amino acid. The Boc group, or tert-butoxycarbonyl group, is a common protective group used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is necessary.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-phenyl-D-Cys typically involves the protection of the amino group of (S)-phenyl-D-cysteine with a Boc group. This can be achieved by reacting (S)-phenyl-D-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product can be purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
Boc-(S)-phenyl-D-Cys can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Deprotection: Formation of (S)-phenyl-D-cysteine.
科学研究应用
Boc-(S)-phenyl-D-Cys has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Industry: Used in the synthesis of complex organic molecules and materials
作用机制
The Boc group in Boc-(S)-phenyl-D-Cys protects the amino group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly .
相似化合物的比较
Similar Compounds
Boc-(S)-phenyl-L-Cys: Similar structure but with the L-enantiomer of cysteine.
Boc-(S)-methyl-D-Cys: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Boc-(S)-phenyl-D-Cys is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems. The phenyl group can provide additional stability and hydrophobic interactions, making it distinct from other Boc-protected cysteine derivatives .
属性
分子式 |
C14H19NO4S |
|---|---|
分子量 |
297.37 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI 键 |
IBEVTCWKECBMJF-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CSC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


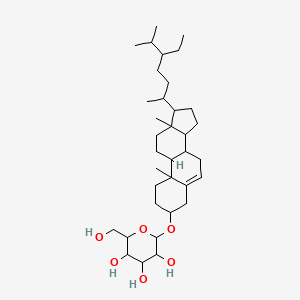
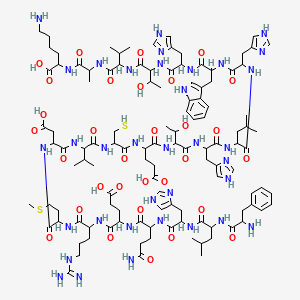
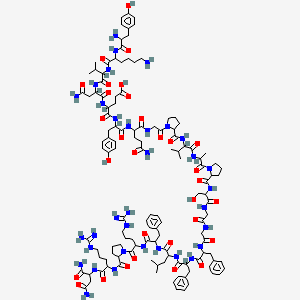
![2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one](/img/structure/B13393065.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)

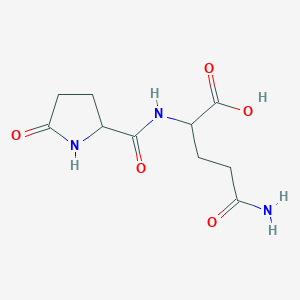

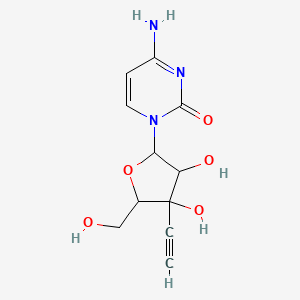
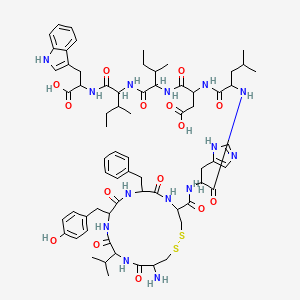
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)
